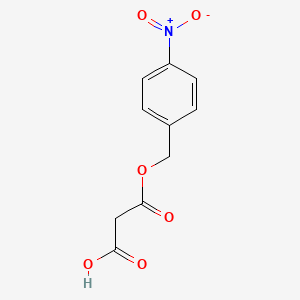

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid

説明

Overview of β-Keto Acids and Malonic Acid Derivatives in Organic Synthesis and Chemical Biology

β-Keto acids and their derivatives, such as malonic acid esters, are cornerstone reagents in the toolbox of organic chemists. Their unique structural feature, a ketone group beta to a carboxylic acid, allows for a diverse range of chemical transformations. These compounds are pivotal in the formation of carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules.

Malonic acid derivatives are particularly valued for their reactive methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), which can be easily deprotonated to form a stable carbanion. This nucleophile can then participate in a variety of reactions, including alkylations and acylations, to build molecular complexity. In chemical biology, these molecules and their more elaborate forms are instrumental in the synthesis of bioactive compounds and are used to probe biological processes.

Historical Context of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid (4-Nitrobenzyl hydrogen malonate) and its Early Applicationsguidechem.com

The development of this compound is rooted in the late 20th century, a period of intense research and development in the pharmaceutical industry. guidechem.com Its emergence was driven by the need for versatile and reliable intermediates for the synthesis of complex drug molecules. guidechem.com The 4-nitrobenzyl group serves as a protecting group for the carboxylic acid functionality of the malonate. This protecting group is stable under a variety of reaction conditions but can be selectively removed, often through catalytic hydrogenation, at a later stage in a synthetic sequence.

One of the earliest and most significant applications of this compound was in the synthesis of β-lactam antibiotics, a class of drugs that includes penicillins and cephalosporins. Specifically, it proved to be a key building block in the total synthesis of (±)-thienamycin, a potent and broad-spectrum carbapenem (B1253116) antibiotic.

Significance as a Versatile Synthetic Intermediate and Reagent Classguidechem.com

The significance of this compound lies in its dual functionality. The free carboxylic acid can be activated and reacted with various nucleophiles, while the esterified carboxylic acid is protected. The reactive methylene group, characteristic of malonic acid derivatives, allows for the introduction of various substituents. This versatility makes it an invaluable precursor for a range of complex molecular architectures. guidechem.com

Its primary role has been in the synthesis of carbapenem antibiotics, where it is used to introduce a key side chain onto the β-lactam core. Beyond this, it has been explored as an intermediate in the synthesis of other biologically active molecules, including certain anti-inflammatory agents and enzyme inhibitors. guidechem.com The 4-nitrobenzyl protecting group is a key feature, providing stability and allowing for selective deprotection under mild conditions, which is crucial when dealing with sensitive functional groups present in complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO6 |

| Molecular Weight | 239.18 g/mol |

| Appearance | White to off-white crystalline solid guidechem.com |

| Melting Point | 109 °C |

| Solubility | Sparingly soluble in water guidechem.com |

Table 2: Key Synthetic Applications

| Application | Description |

|---|---|

| Carbapenem Antibiotics | A crucial intermediate in the synthesis of thienamycin (B194209), melopenem, and piapenem. |

| Biologically Active Molecules | Used in the synthesis of certain anti-inflammatory agents and enzyme inhibitors. guidechem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[(4-nitrophenyl)methoxy]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGFMUNSTCPGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343841 | |

| Record name | 3-[(4-Nitrophenyl)methoxy]-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77359-11-6 | |

| Record name | 3-[(4-Nitrophenyl)methoxy]-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mono-4-nitrobenzyl Malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Nitrobenzyl Oxy 3 Oxopropanoic Acid

Established Synthetic Routes to 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid

The preparation of MAHOs is often achieved through the ring-opening of a suitable precursor with an alcohol. One of the most prominent methods involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.

A well-established and efficient route to synthesize this compound is the direct condensation of Meldrum's acid with p-nitrobenzyl alcohol. This reaction leverages the high reactivity of the acyl carbons in the Meldrum's acid ring, making them susceptible to nucleophilic attack by the alcohol.

The general mechanism involves the alcoholysis of the Meldrum's acid ring. The p-nitrobenzyl alcohol acts as a nucleophile, attacking one of the carbonyl groups of Meldrum's acid. This leads to the opening of the 1,3-dioxane-4,6-dione (B14002328) ring, which, upon workup, yields the desired malonic acid half-oxyester and acetone (B3395972) as a byproduct. This approach is considered a privileged route for introducing diversity in the ester function of MAHOs. nih.gov

The efficiency of the condensation reaction between Meldrum's acid and an alcohol is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and ensuring the high purity of the final product, this compound.

Key parameters that are typically optimized include solvent, temperature, and catalysis. The reaction is often performed by heating the mixture of Meldrum's acid and the alcohol, frequently under reflux conditions. nih.gov The choice of solvent can significantly influence the reaction rate and outcome. Toluene is a commonly used solvent for this transformation. nih.gov In some variations of this reaction, catalysts may be employed to facilitate the condensation. For instance, refluxing with alcohol in the presence of pyridine (B92270) and copper has been reported for the direct formation of corresponding esters from Meldrum's acid derivatives. researchgate.net

Purification of the resulting MAHO is often simplified due to the presence of the carboxylic acid moiety. This allows for a straightforward acid-base workup to isolate the product in a pure form, which is a distinct advantage of this synthetic strategy. beilstein-journals.org

| Parameter | Typical Condition | Purpose/Optimization Strategy |

| Reactants | Meldrum's acid, p-Nitrobenzyl Alcohol | Stoichiometry is optimized to ensure complete conversion. |

| Solvent | Toluene | Provides a suitable reaction medium and boiling point for reflux. |

| Temperature | Reflux | Heating is generally required to drive the ring-opening reaction. |

| Catalyst | Pyridine/Copper (optional) | Can be used to accelerate the ester formation. |

| Purification | Acid-base aqueous workup | Exploits the acidic nature of the product for efficient separation from neutral byproducts. |

Exploration of Novel and Alternative Synthetic Approaches for Malonic Acid Half Oxyesters (MAHOs)

While the Meldrum's acid route is well-established, research continues into novel and alternative synthetic pathways to MAHOs. These efforts aim to improve efficiency, expand substrate scope, and employ more environmentally benign methods, such as chemoenzymatic strategies.

Recent advancements have focused on combining chemical catalysis with biocatalysis in one-pot reactions to produce complex molecules with high stereoselectivity. nih.govacs.org A notable strategy relevant to malonates is the synthesis of α-hydroxy half-esters through a chemoenzymatic one-pot process. This method combines a metal-catalyzed asymmetric reaction with an enzymatic desymmetrization of the resulting malonic ester. nih.govacs.org

In a representative process, an allyloxy malonate undergoes a Ca²⁺-catalyzed asymmetric acs.orgacs.org-Wittig rearrangement to form an α-hydroxy malonic diester. nih.govacs.org This chemical transformation is then followed directly in the same pot by an enzymatic hydrolysis step. Hydrolases, such as porcine liver esterase (PLE), are commonly used for the selective hydrolysis of one of the two ester groups, leading to the formation of the desired α-hydroxy half-ester. nih.govacs.org This cascade catalysis approach provides access to densely functionalized, chiral building blocks in high yields and with good enantioselectivities. nih.govacs.org The primary challenge in such one-pot reactions is ensuring the compatibility of the chemical catalyst, solvents, and reaction conditions with the enzyme. nih.gov

An alternative to the Meldrum's acid pathway, particularly for aryl-derived MAHOs, involves the use of malonyl mono-chloride. This method provides a straightforward, two-step synthesis of phenol-derived MAHOs from readily available starting materials.

The process begins with the synthesis of malonyl mono-chloride, which can be prepared in large batches from malonic acid and thionyl chloride. This intermediate is stable for several months at ambient temperature. The subsequent step involves reacting the malonyl mono-chloride directly with a phenol (B47542). This reaction can often be performed under solvent-free conditions, where the two reactants are mixed at ambient temperature, leading to the formation of the desired MAHO. This protocol has been shown to be scalable and efficient for a diverse range of phenol derivatives.

The synthesis of MAHOs can be influenced by steric hindrance, either from substituents on the malonic acid backbone or from the structure of the alcohol/phenol itself. The formation of mono-substituted malonic acid half oxyesters (SMAHOs) highlights these challenges and the strategies to overcome them. nih.gov

One common route to SMAHOs involves the initial alkylation of a dialkyl malonate, followed by the selective monohydrolysis (saponification) of one of the ester groups. nih.gov The success of the initial alkylation step can be affected by the steric bulk of the alkyl halide used. For instance, reactions with secondary alkyl halides may require longer reaction times compared to primary alkyl halides. nih.gov

Alternatively, when using the Meldrum's acid route for substituted derivatives, the Meldrum's acid is first alkylated, and the resulting precursor is then reacted with the alcohol. nih.gov The steric bulk of the alcohol can influence the rate and feasibility of the ring-opening reaction. Highly branched or sterically demanding alcohols may react more slowly or require more forcing conditions to achieve good yields, making the investigation of reaction parameters critical for the successful synthesis of sterically encumbered MAHOs.

Catalytic Approaches in Malonic Acid Half Ester Synthesis

The synthesis of malonic acid half-esters, such as this compound, requires precise control to achieve selective mono-functionalization of the dicarboxylic acid. Catalytic methodologies are paramount in this field as they offer elegant solutions to overcome challenges of selectivity, providing high yields under mild conditions while minimizing the formation of the diester byproduct. These approaches stand in contrast to classical methods that may require protecting groups or harsh reaction conditions. Key catalytic strategies include direct monoesterification using chemoselective catalysts and enzyme-catalyzed reactions, which align with the principles of green chemistry.

One of the most effective and straightforward catalytic methods for the direct synthesis of malonic acid half-esters is the use of boric acid. bond.edu.aupublish.csiro.au This inexpensive and stable solid acid catalyst has demonstrated high proficiency in the selective monoesterification of malonic acid with various alcohols. bond.edu.aupublish.csiro.au The reaction can be performed either using an excess of the alcohol as the solvent or with stoichiometric amounts of the alcohol in a solvent like acetonitrile, typically with moderate heating. publish.csiro.au

The selectivity of the boric acid-catalyzed reaction is attributed to a chelation mechanism. bond.edu.aupublish.csiro.au It is proposed that boric acid forms a chelate with the two proximal carboxylic acid groups of malonic acid. This chelation activates one of the carboxyl groups for nucleophilic attack by an alcohol. Once the first esterification occurs, the resulting malonic acid half-ester is a significantly less effective chelating agent for boric acid. publish.csiro.aupublish.csiro.au Consequently, the activation and subsequent esterification of the second carboxylic acid group are strongly disfavored, preventing the formation of the diester and ensuring high yields of the desired monoester. publish.csiro.au This method is effective for a range of primary and secondary alcohols. publish.csiro.au

The research findings for the boric acid-catalyzed monoesterification of malonic acid with different alcohols are summarized in the table below.

| Alcohol | Procedure | Yield (%) |

|---|---|---|

| Propargyl alcohol | A (Excess Alcohol, 70°C, 24h) | 76 |

| Benzyl (B1604629) alcohol | A (Excess Alcohol, 70°C, 24h) | 80 |

| 2-Phenylethanol | A (Excess Alcohol, 70°C, 24h) | 72 |

| 2-Ethylbutan-1-ol | A (Excess Alcohol, 70°C, 24h) | 69 |

| Cyclohexylmethanol | B (Stoichiometric Alcohol/MeCN, 60°C, 24h) | 57 |

| Furfuryl alcohol | B (Stoichiometric Alcohol/MeCN, 60°C, 24h) | 56 |

| 2-(2-Ethoxyethoxy)ethanol | B (Stoichiometric Alcohol/MeCN, 60°C, 24h) | 62 |

Biocatalysis represents another powerful and environmentally friendly approach to synthesizing malonate esters. nih.gov Enzymes, particularly lipases such as immobilized Candida antarctica lipase (B570770) B (CaLB), are highly effective catalysts for esterification reactions. nih.gov These enzymatic reactions are conducted under very mild, solventless conditions and demonstrate exceptional selectivity, which is ideal for producing malonic acid half-esters. nih.govacs.org The use of biocatalysts avoids the need for toxic chemicals or harsh conditions, and the reactions can often be performed at temperatures below 90°C. nih.gov Furthermore, enzymatic methods open the possibility for enantioselective synthesis of chiral monosubstituted malonic acid half-esters from prochiral substrates, a significant advantage for pharmaceutical applications. acs.org

Chemical Reactivity and Transformation Mechanisms of 3 4 Nitrobenzyl Oxy 3 Oxopropanoic Acid

Reactions Involving the β-Keto Acid Moiety

The structure of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid contains a malonic acid monoester, which is a type of β-dicarboxylic acid derivative. This functionality is expected to be the primary site of several characteristic reactions.

Decarboxylation Pathways and Kinetic Studies

β-Keto acids and their monoesters are well-known to undergo decarboxylation upon heating, typically proceeding through a cyclic transition state. For this compound, this would likely involve the formation of a six-membered ring intermediate, leading to the elimination of carbon dioxide and the formation of 4-nitrobenzyl acetate (B1210297).

Table 1: Predicted Decarboxylation of this compound

| Reactant | Conditions | Predicted Products |

|---|

Note: This is a predicted reaction pathway. Kinetic studies and specific temperature requirements for this compound are not available in the published literature.

Electrophilic and Nucleophilic Addition Reactions

The enolizable nature of the methylene (B1212753) protons situated between the two carbonyl groups makes this position susceptible to both electrophilic and nucleophilic attack.

Electrophilic Reactions: In the presence of a base, the methylene group can be deprotonated to form a resonance-stabilized enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes.

Nucleophilic Reactions: The carbonyl carbons of the ester and carboxylic acid moieties are electrophilic and can be attacked by nucleophiles. However, reactions at the methylene carbon are generally more common for this type of compound.

Esterification Processes and Derivatives

The free carboxylic acid group in this compound can undergo esterification with various alcohols under acidic conditions (e.g., Fischer esterification) to yield the corresponding diester derivatives.

Condensation Reactions (e.g., Knoevenagel-type)

The active methylene group of this compound makes it a suitable substrate for Knoevenagel-type condensation reactions. In the presence of a weak base, it can react with aldehydes and ketones to form α,β-unsaturated products after a subsequent decarboxylation step.

Reactions of the Nitrobenzyl Ester Moiety

Reductive Transformations of the Nitro Group to Amine Functionality

The nitro group on the benzyl (B1604629) moiety is readily reducible to an amine group (aniline derivative). A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Table 2: Potential Reagents for the Reduction of the Nitro Group

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol, room temperature | 3-((4-Aminobenzyl)oxy)-3-oxopropanoic acid |

| SnCl₂, HCl | Ethanol, reflux | 3-((4-Aminobenzyl)oxy)-3-oxopropanoic acid |

Note: The specific conditions would need to be optimized for this particular substrate to avoid potential side reactions, such as the reduction of the carboxylic acid or cleavage of the ester.

Hydrolysis of the Ester Linkage

The hydrolysis of the ester linkage in this compound, also known as mono-p-nitrobenzyl malonate, is a critical reaction for its application in synthesis. The p-nitrobenzyl group is often employed as a protecting group for carboxylic acids, and its cleavage via hydrolysis or hydrogenolysis is a key step in synthetic pathways.

The hydrolysis process can be influenced by the reaction conditions. For instance, the related compound, di-p-nitrobenzyl malonate, can be selectively hydrolyzed to mono-p-nitrobenzyl malonate. google.com This partial hydrolysis is typically conducted in an organic solvent treated with a basic aqueous solution at temperatures ranging from 35°C to 80°C. google.com Common basic substances used for this purpose include potassium carbonate and potassium hydrogencarbonate, which are preferred for their solubility. google.com The alkali salt of mono-p-nitrobenzyl malonate is noted to be easily hydrolyzed in water. google.com

However, the hydrolysis of malonic esters can be challenging and may lead to side reactions, particularly decarboxylation. Studies on similarly substituted malonates have shown that under harsh basic or vigorous acidic conditions (e.g., refluxing with aqueous HBr and acetic acid), the reaction can result in the formation of the corresponding acetic acid derivative rather than the malonic acid. beilstein-journals.org This indicates that the malonic acid moiety itself is susceptible to decomposition under certain hydrolytic conditions. The stability of the ester and its tendency to decarboxylate are crucial factors to consider when planning the deprotection step. beilstein-journals.org

The hydrolysis of p-nitrophenyl esters, a related class of compounds, is often monitored spectrophotometrically by tracking the release of the yellow 4-nitrophenolate (B89219) anion, providing a useful method for kinetic studies. semanticscholar.org This technique could potentially be adapted to study the kinetics of hydrolysis for this compound.

Stereoselective and Diastereoselective Transformations

Malonic acid half-esters (MAHEs), such as this compound, are valuable pronucleophiles in stereoselective synthesis. beilstein-journals.org They serve as precursors to ester enolates, typically generated through a base-mediated decarboxylation, which can then participate in various carbon-carbon bond-forming reactions. beilstein-journals.orgresearchgate.net

Participation in Chiral Intermediate Syntheses

The utility of MAHEs is prominently demonstrated in their application for synthesizing chiral intermediates. A significant example is their use in asymmetric decarboxylative Mannich reactions. When reacted with cyclic aldimines in the presence of a chiral copper(I)/(R,R)-Ph-Box complex, MAHEs yield chiral β-amino esters with high enantioselectivity (87–96% ee). acs.org These products are valuable intermediates; for instance, they can be transformed into chiral chroman-4-amines, which are key components of human Bradykinin B1 receptor antagonists. acs.org

Similarly, MAHEs are employed in decarboxylative Mannich reactions with phosphonate (B1237965) sultam-ketimines, catalyzed by saccharide-derived bifunctional amino thiourea (B124793). This protocol provides access to a range of α-amino-β-carboxylic phosphonates, which are complex chiral molecules containing tetrasubstituted stereocenters, with good to excellent enantiomeric excess (78–99% ee). researchgate.net

Enantioselective Processes Involving Malonic Acid Half Esters

The decarboxylative generation of enolates from MAHEs allows them to participate in a wide array of enantioselective processes beyond the Mannich reaction. These include aldol (B89426) reactions, Michael additions, and alkylations. researchgate.netrsc.org

For example, the enantioselective Michael addition of malonic acid half-thioesters (MAHTs) to α,β-unsaturated ketones can be catalyzed by primary amines, producing the corresponding adducts in good yields and with high enantioselectivities (80–98% ee). rsc.org While this example involves a thioester, the underlying principles of enolate formation and stereoselective attack are analogous for oxyesters like this compound. The choice of catalyst is crucial for achieving high stereocontrol. Chiral phase-transfer catalysts derived from natural products like proline and cinchona alkaloids have also been successfully used in the enantioselective Michael addition of malonate esters. scispace.comusm.edu

The following table summarizes the performance of various MAHEs in a copper-catalyzed enantioselective decarboxylative Mannich reaction with a cyclic aldimine. acs.org

| Entry | R Group of MAHE | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 85 | 94 |

| 2 | 4-Methylphenyl | 91 | 95 |

| 3 | 4-Methoxyphenyl | 88 | 94 |

| 4 | 4-Chlorophenyl | 82 | 90 |

| 5 | 2-Naphthyl | 90 | 87 |

| 6 | Ethyl (thioester) | 58 | 96 |

This interactive table showcases the versatility of malonic acid half-esters in generating chiral molecules with high efficiency and stereoselectivity.

Mechanistic Studies on Stereochemical Control

The mechanism of stereochemical control in reactions involving MAHEs is intrinsically linked to the catalyst and the substrate structure. In bifunctional catalyst systems, such as those using thiourea or sulfonamides, the catalyst simultaneously activates both the nucleophile (the MAHE) and the electrophile through hydrogen bonding interactions. researchgate.netresearchgate.net This dual activation organizes the transition state into a rigid, chiral conformation, dictating the facial selectivity of the subsequent bond formation.

Computational and experimental studies have provided insight into the reactivity differences between malonic acid half-oxyesters (MAHOs) and half-thioesters (MAHTs). uea.ac.uk Density Functional Theory (DFT) studies have shown that in MAHTs, a sulfur-containing molecular orbital allows for greater delocalization of electron density into the enol intermediate. This delocalization facilitates keto-enol tautomerization, which can enhance the rate of reactions proceeding through the enol or enolate. uea.ac.uk For example, in hydrogen-deuterium exchange experiments, a 4-bromothiophenol-derived MAHT showed 97% deuterium (B1214612) incorporation after 9 minutes, whereas the corresponding 4-bromophenol-derived MAHO showed only 14% incorporation in the same timeframe. uea.ac.uk

Mechanistic studies of malonic acid-mediated reactions also highlight the formation of ketene (B1206846) intermediates under certain conditions, particularly when using coupling agents for acylation reactions. nih.govresearchgate.net DFT studies support a concerted mechanism for the formation of CO2 and ketene, which then acylates a target molecule. nih.gov While this specific mechanism is for acylation rather than stereoselective C-C bond formation, it underscores the diverse reactivity pathways available to malonic acid derivatives, influenced by reagents and reaction conditions.

Applications of 3 4 Nitrobenzyl Oxy 3 Oxopropanoic Acid in Advanced Organic Synthesis

Role as a Reagent in the Synthesis of β-Lactam Antibiotics

The β-lactam ring is the core structural component of a broad class of antibiotics, including penicillins, cephalosporins, and carbapenems. The synthesis of these vital therapeutic agents often requires intricate strategies to construct the strained four-membered ring and install the necessary stereochemistry. 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid has emerged as a key player in this arena, primarily due to the advantageous properties of the p-nitrobenzyl protecting group. The PNB group is stable under a variety of reaction conditions but can be selectively removed under mild, neutral conditions via catalytic hydrogenation, a process that is compatible with the sensitive β-lactam nucleus.

Specific Utility in (±)-Thienamycin Synthesis

Thienamycin (B194209), the first discovered carbapenem (B1253116) antibiotic, is renowned for its potent and broad-spectrum antibacterial activity. However, its synthesis is a formidable challenge due to its inherent instability and complex stereochemistry. The total synthesis of (±)-thienamycin has been a significant benchmark in organic chemistry, and intermediates protected with the p-nitrobenzyl group have been instrumental in several synthetic routes.

In a notable synthetic approach, the mono-p-nitrobenzyl ester of malonic acid is utilized to introduce a key three-carbon unit. The process involves the activation of a precursor azetidinone's side chain, followed by a condensation reaction with the magnesium salt of mono-p-nitrobenzyl malonate. This reaction constructs a β-keto ester intermediate, which is a crucial precursor for the subsequent elaboration into the carbapenem ring system. The p-nitrobenzyl ester serves to protect the carboxylic acid functionality during these transformations and is later removed in the final stages of the synthesis to unveil the active antibiotic.

| Reactant 1 | Reactant 2 | Key Intermediate Formed | Significance in Thienamycin Synthesis |

| Activated Azetidinone Intermediate | Magnesium salt of this compound | β-Keto ester | Forms a crucial carbon-carbon bond and introduces the necessary carbon framework for the carbapenem core. |

Application as a Chiral Key Intermediate in Carbapenem Syntheses

Beyond the racemic synthesis of thienamycin, this compound and its derivatives are integral to the asymmetric synthesis of various carbapenem antibiotics. The ability to perform stereoselective transformations is paramount in pharmaceutical synthesis, as often only one enantiomer of a chiral drug is therapeutically active.

In the synthesis of advanced carbapenems, chiral intermediates derived from or incorporating the mono-p-nitrobenzyl malonate scaffold are employed to control the stereochemistry of the final product. These chiral building blocks can be prepared through various methods, including the use of chiral auxiliaries or enantioselective catalysis. The malonate portion of the molecule provides a handle for further chemical manipulation, allowing for the diastereoselective introduction of substituents on the β-lactam ring and its side chains. The p-nitrobenzyl group, as previously mentioned, provides robust protection throughout the synthetic sequence.

| Carbapenem Antibiotic | Role of p-Nitrobenzyl Protected Intermediates | Stereochemical Control |

| Meropenem | Protection of carboxylic acid functionality during side-chain introduction. | Diastereoselective reactions guided by existing stereocenters. |

| Imipenem | Used in the construction of the β-keto ester precursor to the carbapenem core. | Employment of chiral starting materials or asymmetric transformations. |

| Ertapenem | Protection of key acidic protons during multi-step synthetic sequences. | Utilization of chiral pool synthesis or enantioselective catalysts. |

Utilization in Carbon-Carbon Bond Forming Reactions

The chemical versatility of this compound extends to its application in fundamental carbon-carbon bond-forming reactions. The acidic α-proton of the malonate moiety can be readily removed by a base to generate a nucleophilic enolate, which can then participate in a variety of condensation reactions.

Claisen Condensations

The Claisen condensation is a powerful method for the formation of β-keto esters. Malonic acid half-esters, such as this compound, are particularly well-suited for a variation of this reaction known as the decarboxylative Claisen condensation. In this process, the magnesium enolate of the malonic acid half-ester reacts with an acyl donor, such as an acyl chloride or another ester. The initial condensation product then undergoes decarboxylation to afford a β-keto ester. This strategy is highly effective for synthesizing functionalized β-keto esters, which are valuable intermediates in the synthesis of various pharmaceuticals, including antibiotics. The use of the p-nitrobenzyl ester allows for selective deprotection at a later stage if required.

Aldol (B89426) Reactions

While less common than its use in Claisen-type reactions, the enolate derived from this compound can, in principle, participate in Aldol-type reactions with aldehydes or ketones. The resulting β-hydroxy ester products are valuable chiral building blocks. Diastereoselective versions of this reaction can be achieved by using chiral auxiliaries or metal catalysts to control the facial selectivity of the enolate addition to the carbonyl compound. The p-nitrobenzyl group provides a stable protecting group that can withstand the reaction conditions and be removed later in the synthetic sequence.

Mannich Reactions

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. The enolate of a malonic acid half-ester can serve as the nucleophilic component in a decarboxylative Mannich reaction. This reaction involves the condensation of the malonate enolate with an imine (formed in situ from an aldehyde and an amine). The resulting adduct then undergoes decarboxylation to yield a β-amino ester. This methodology provides a direct route to β-amino acids and their derivatives, which are important structural motifs in many biologically active molecules, including certain modified β-lactam antibiotics. The asymmetric variant of this reaction, using chiral catalysts, can provide enantiomerically enriched β-amino esters, which are valuable intermediates for the synthesis of chiral drugs.

Michael Additions, including Enantioselective Variants

This compound and its derivatives are effective nucleophiles in Michael additions, a key carbon-carbon bond-forming reaction. The active methylene (B1212753) group, flanked by two carbonyl functionalities, can be readily deprotonated to form a stabilized enolate, which then adds to α,β-unsaturated compounds. This reaction is particularly valuable for the synthesis of γ-nitro carboxylic acids, which are precursors to biologically important γ-amino acids. nih.gov

The development of enantioselective Michael additions has been a significant focus in asymmetric catalysis. lookchem.comacs.orgencyclopedia.pub By employing chiral organocatalysts, the addition of malonate derivatives to nitroalkenes can proceed with high levels of stereocontrol, yielding enantiomerically enriched products. lookchem.comacs.orgencyclopedia.pub While direct studies specifying this compound are not extensively documented in this exact context, the principles established with similar malonates, such as dimethyl or diethyl malonate, are directly applicable.

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or featuring thiourea (B124793) moieties, have proven highly effective in these transformations. acs.orgencyclopedia.pub These catalysts can activate both the nucleophile (the malonate) and the electrophile (the nitroalkene) through non-covalent interactions, such as hydrogen bonding, thereby facilitating the reaction and controlling the stereochemical outcome. lookchem.com The use of a mono-protected malonic acid like this compound is advantageous as it directly leads to a product with a free carboxylic acid, avoiding an additional deprotection step that would be necessary if a di-ester of malonic acid were used.

The resulting γ-nitro carboxylic acid derivatives are valuable synthetic intermediates that can be further transformed into a variety of functionalized molecules, including chiral γ-lactams and other heterocyclic compounds. The nitro group can be reduced to an amine, providing access to chiral γ-amino acids, which are important components of various pharmaceuticals. nih.gov

| Catalyst | Malonate | Nitroalkene | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Cinchona Alkaloid Derivative | Dimethyl Malonate | β-Nitrostyrene | 99 | 94 |

| Thiourea-based Catalyst | Diethyl Malonate | (E)-Nitropent-1-ene | 73 | 88 |

| Diaryl-2-pyrrolidinemethanol | Diethyl Malonate | (E)-2-(2-nitrovinyl)naphthalene | 85 | 56 |

| Primary Amine Thiourea | Dimethyl Malonate | Cyclohexenone | 98 | 95 |

Building Block for Complex Polyketide and Natural Product Synthesis (Hypothetical/Future)

Polyketides are a large and structurally diverse class of natural products that exhibit a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. researchgate.net They are biosynthesized by polyketide synthases (PKSs), which utilize small carboxylate building blocks, primarily malonyl-CoA and its derivatives, in an iterative fashion to construct the polyketide backbone. nih.gov

In the realm of synthetic chemistry, there is growing interest in mimicking this biosynthetic machinery to create novel polyketide-like molecules with tailored properties. This compound represents a hypothetical, yet highly plausible, synthetic equivalent of a specialized malonyl-CoA extender unit. Its structure allows for its incorporation into a growing carbon chain, with the 4-nitrobenzyl group serving as a stable protecting group that can be removed at a later stage.

The synthetic strategy would involve the activation of the carboxylic acid moiety of this compound, for example, by conversion to a thioester, mimicking the natural acyl carrier protein (ACP) linkage. This activated species could then participate in Claisen-type condensation reactions with other building blocks to elongate a carbon chain. The presence of the 4-nitrobenzyl ester prevents self-condensation and allows for the selective reaction of the free carboxylic acid.

This approach could enable the synthesis of complex, non-natural polyketides with functionalities not accessible through biological pathways. For instance, the 4-nitrophenyl group could be modified prior to deprotection to introduce other functional groups. The potential to use synthetic building blocks like this compound opens up avenues for the creation of new libraries of complex molecules for drug discovery and materials science.

| Extender Unit | Incorporated Fragment | Source |

|---|---|---|

| Malonyl-CoA | -CH2-CO- | Natural Biosynthesis |

| Methylmalonyl-CoA | -CH(CH3)-CO- | Natural Biosynthesis |

| Ethylmalonyl-CoA | -CH(CH2CH3)-CO- | Natural Biosynthesis |

| This compound | -CH(CO2Bn-4-NO2)- | Hypothetical Synthetic Building Block |

Use in the Preparation of Prodrugs or Protected Carboxylic Acids

The 4-nitrobenzyl group is a well-established photolabile protecting group for carboxylic acids. researchgate.netnih.gov This property makes this compound a valuable reagent for the synthesis of protected carboxylic acids and for the design of prodrugs. scholasticahq.com A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion in the body to release the active drug. scholasticahq.com

The 4-nitrobenzyl ester can be cleaved under specific conditions, such as reduction of the nitro group to an amine, which is often achieved enzymatically by nitroreductases found in hypoxic tissues, or by photolysis. researchgate.netnih.gov This targeted cleavage makes it an attractive linker for prodrugs designed to be activated under particular physiological conditions, such as the low-oxygen environment of solid tumors. rsc.org

In the context of this compound, the free carboxylic acid can be coupled to a drug molecule containing a suitable functional group (e.g., an alcohol or an amine). The resulting conjugate would be a prodrug, with the active drug masked by the malonate linker. Upon cleavage of the 4-nitrobenzyl ester, a subsequent decarboxylation of the now unstable malonic acid monoester would release the active drug.

Advanced Analytical and Spectroscopic Characterization of 3 4 Nitrobenzyl Oxy 3 Oxopropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Diastereomeric Ratio Determination

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum for 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid provides distinct signals that correspond precisely to its molecular structure. The data, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), allows for the assignment of each proton.

The aromatic region of the spectrum displays a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. A doublet at δ 8.23 ppm is assigned to the two aromatic protons ortho to the electron-withdrawing nitro group, while a second doublet at δ 7.66 ppm corresponds to the two protons ortho to the benzylic ester group. The benzylic methylene (B1212753) protons (Ar-CH₂-O) appear as a sharp singlet at δ 5.26 ppm. The methylene protons of the malonate backbone (-O-C(O)-CH₂-C(O)OH) are observed as another distinct singlet at δ 3.52 ppm. Finally, the acidic proton of the carboxylic acid group is observed as a broad singlet at a high chemical shift of δ 12.91 ppm. The integration of these peaks confirms the relative proton count, which is consistent with the compound's structure.

Table 1: ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆, Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 12.91 | Singlet (broad) | - | 1H | Carboxylic Acid (-COOH) |

| 8.23 | Doublet | 8.7 | 2H | Aromatic (ortho to -NO₂) |

| 7.66 | Doublet | 8.7 | 2H | Aromatic (ortho to -CH₂) |

| 5.26 | Singlet | - | 2H | Benzylic (-CH₂Ar) |

| 3.52 | Singlet | - | 2H | Malonyl (-CH₂-) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. The proton-decoupled ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

The two carbonyl carbons are observed at δ 168.6 ppm (carboxylic acid) and δ 166.9 ppm (ester). The aromatic carbons appear in the expected downfield region, with the carbon bearing the nitro group (C-NO₂) at δ 147.3 ppm and the carbon attached to the benzylic group (C-CH₂) at δ 144.1 ppm. The two sets of aromatic CH carbons are found at δ 128.5 ppm and δ 123.8 ppm. The benzylic carbon (-CH₂Ar) signal is at δ 65.3 ppm, and the malonyl methylene carbon (-CH₂-) is observed at δ 40.8 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆, Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.6 | Carboxylic Acid Carbonyl (-COOH) |

| 166.9 | Ester Carbonyl (-COOCH₂-) |

| 147.3 | Aromatic (C-NO₂) |

| 144.1 | Aromatic (C-CH₂) |

| 128.5 | Aromatic (CH) |

| 123.8 | Aromatic (CH) |

| 65.3 | Benzylic Carbon (-CH₂Ar) |

| 40.8 | Malonyl Carbon (-CH₂-) |

Advanced NMR Techniques (e.g., 2D NMR, Deuterium (B1214612) Exchange Studies)

While one-dimensional NMR provides foundational data, advanced techniques offer deeper structural insights. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming connectivity. A COSY spectrum would show correlation between the coupled aromatic protons (δ 8.23 and δ 7.66 ppm), confirming their ortho relationship. An HMBC experiment would reveal long-range (2-3 bond) couplings, for instance, between the benzylic protons (δ 5.26 ppm) and the ester carbonyl carbon (δ 166.9 ppm) as well as the aromatic carbons, definitively linking the 4-nitrobenzyl group to the malonate ester.

Furthermore, a deuterium exchange study is a simple and effective method to confirm the identity of the acidic proton. Upon addition of a small amount of deuterium oxide (D₂O) to the NMR sample, the acidic proton of the carboxylic acid (δ 12.91 ppm) would exchange with deuterium. This would cause its signal to significantly diminish or disappear from the ¹H NMR spectrum, providing unequivocal evidence for its assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (C₁₀H₉NO₆), the exact mass of the deprotonated molecule ([M-H]⁻) can be calculated. The experimental value obtained via HRMS shows excellent agreement with the theoretical mass, typically within a few parts per million (ppm), which confirms the molecular formula C₁₀H₈NO₆⁻ for the observed ion.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|

| [C₁₀H₈NO₆]⁻ | 238.0357 | 238.0352 |

Electrospray Ionization (ESI) and other Ionization Modes

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing moderately polar molecules like this compound, as it minimizes fragmentation. Given the presence of the acidic carboxylic acid group, the compound is readily ionized in negative ion mode. In this mode, the molecule easily loses a proton to form the deprotonated molecular ion [M-H]⁻. The HRMS data presented above was obtained using ESI in negative ion mode, where the prominent ion observed corresponds to a mass-to-charge ratio (m/z) of 238.0352. This observation is fully consistent with the expected behavior of the compound under these analytical conditions.

Fragmentation Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In structural elucidation, the molecule is ionized and then subjected to fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural confirmation.

For this compound (Molecular Weight: 239.18 g/mol ), the fragmentation pattern can be predicted based on the lability of its chemical bonds under ionization energy. libretexts.org The structure contains several key features that dictate its fragmentation: a carboxylic acid group, an ester linkage, and a 4-nitrobenzyl moiety.

Common fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common pathway for both esters and carboxylic acids. libretexts.org

Loss of small neutral molecules: Molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) are often lost.

Cleavage of the benzylic ether bond: The bond between the benzylic carbon and the ester oxygen is susceptible to cleavage, leading to the formation of a stable tropylium-type cation or a nitrobenzyl cation.

A proposed fragmentation pathway for this compound is detailed in the table below.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Associated Neutral Loss | Plausible Fragmentation Pathway |

|---|---|---|---|

| [C₁₀H₉NO₆]⁺ (Molecular Ion) | 239 | - | Initial ionization of the parent molecule. |

| [C₉H₈NO₄]⁺ | 194 | COOH (Formic acid radical) | Cleavage of the bond between the methylene group and the carboxylic acid group. |

| [C₇H₆NO₂]⁺ | 136 | C₃H₃O₄ (Malonic acid radical) | Cleavage of the ester C-O bond, forming the 4-nitrobenzyl cation. |

| [C₇H₆N]⁺ | 106 | NO₂ (Nitrogen dioxide) | Loss of the nitro group from the 4-nitrobenzyl cation. |

| [C₃H₄O₄]⁺ | 104 | C₇H₅NO₂ (4-nitrobenzyl radical) | Cleavage resulting in the protonated malonic acid fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. nih.gov It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. libretexts.org

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups: the carboxylic acid, the ester, the aromatic nitro group, and aliphatic carbons. libretexts.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Broad, Strong |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium |

| Aliphatic (C-H) | Stretching | 3000 - 2850 | Medium |

| Ester (C=O) | Stretching | ~1750 - 1735 | Strong |

| Carboxylic Acid (C=O) | Stretching | ~1725 - 1700 | Strong |

| Aromatic (C=C) | In-ring Stretching | 1600 - 1450 | Medium to Weak |

| Nitro Group (N-O) | Asymmetric Stretching | 1550 - 1500 | Strong |

| Nitro Group (N-O) | Symmetric Stretching | 1350 - 1300 | Strong |

| Ester (C-O) | Stretching | 1300 - 1000 | Strong |

The very broad O-H stretch from the carboxylic acid is a hallmark feature, often spanning a wide range due to hydrogen bonding. The two distinct, strong C=O stretching peaks from the ester and carboxylic acid groups are also critical for identification, though they may overlap. Finally, the two strong N-O stretching bands confirm the presence of the nitro group.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a laboratory technique for the separation of a mixture. It is essential for both assessing the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound. pensoft.net For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture.

The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase flows through the column, the compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected, typically by a UV-Vis detector set to a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., ~270 nm). mdpi.com

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) sielc.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV-Vis at ~270 nm |

| Injection Volume | 5 - 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. mdpi.com After components are separated by the LC column, they are introduced into the mass spectrometer. This technique is exceptionally useful as it not only provides retention time data for purity assessment but also gives the molecular weight of the compound in the main peak and any impurity peaks. This dual detection provides a very high degree of confidence in both the identity and purity of the analyte.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically <2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. mdpi.com For the analysis of this compound, a UPLC method would offer a more rapid and efficient assessment of purity, allowing for better separation of closely related impurities.

Flash column chromatography is a preparative technique used to purify larger quantities of a compound from a mixture. rochester.edu It is an air-pressure-driven version of traditional column chromatography that is faster and provides better separation. orgsyn.org For the purification of this compound, silica (B1680970) gel is typically used as the stationary phase. rsc.org

The process involves selecting an appropriate solvent system (mobile phase) that provides a good separation of the target compound from impurities, as determined by preliminary Thin-Layer Chromatography (TLC). A common rule of thumb is to choose a solvent system that gives the desired compound an Rf value of approximately 0.3 on the TLC plate. rochester.edu Given the polarity of the carboxylic acid and ester groups, a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is a common starting point. If the compound is highly polar, a system such as methylene chloride/methanol might be employed. The crude product is loaded onto the top of the silica gel column, and the solvent is pushed through under pressure, with fractions being collected and analyzed to isolate the pure compound. orgsyn.org

X-Ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms within a crystalline solid is definitively achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational arrangements, which are crucial for understanding the molecule's structure and its interactions in the solid state.

For a compound like this compound, obtaining suitable single crystals is a prerequisite for X-ray diffraction analysis. The process involves dissolving the compound in an appropriate solvent and allowing the solvent to evaporate slowly, encouraging the formation of well-ordered crystals.

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to locate X-ray crystallographic data for this compound. However, as of the latest available information, no published studies detailing the single-crystal X-ray structure of this specific compound could be identified.

Therefore, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound are not available in the public domain. The generation of such data would be contingent upon the successful growth of single crystals of sufficient quality for X-ray diffraction analysis in a future research endeavor.

Computational and Theoretical Studies on 3 4 Nitrobenzyl Oxy 3 Oxopropanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT can identify the lowest energy conformation of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid. This involves exploring the potential energy surface by rotating the various single bonds, particularly around the ester linkage and the connection to the benzyl (B1604629) group.

Table 1: Representative Conformational Analysis Data for a Benzyl Ester

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | -178.5° | 0.00 | 65.2 |

| B | 65.2° | 0.85 | 20.1 |

| C | -63.8° | 1.20 | 14.7 |

Electronic Structure and Molecular Orbital Analysis

DFT calculations provide detailed information about the electronic distribution within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, localizing it primarily on the nitroaromatic ring. This would make the ring susceptible to nucleophilic attack. The HOMO is likely to be distributed over the carboxyl and ester groups. Analysis of these frontier orbitals helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -8.52 | Carboxylic acid and ester groups |

| LUMO | -2.15 | 4-Nitrobenzyl ring |

| HOMO-LUMO Gap | 6.37 | - |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT methods can accurately predict various spectroscopic properties. The calculation of nuclear magnetic shielding tensors allows for the prediction of NMR chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For this compound, predicted ¹H NMR would show characteristic signals for the aromatic protons of the 4-nitrobenzyl group, the methylene (B1212753) protons of the benzyl and malonate moieties, and the acidic proton of the carboxylic acid.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to specific molecular vibrations, such as the C=O stretching of the ester and carboxylic acid groups, and the symmetric and asymmetric stretching of the nitro group. Theoretical studies on carboxylic acids and esters have shown a good correlation between calculated and experimental vibrational frequencies. acs.orgnih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | C=O Stretch | 1750 |

| Ester | C=O Stretch | 1735 |

| Nitro Group | Asymmetric Stretch | 1525 |

| Nitro Group | Symmetric Stretch | 1345 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the ester bond is a fundamental reaction that can be studied. By modeling the reaction pathway, including the reactants, transition states, and products, the activation energy and reaction thermodynamics can be determined.

Studies on ester hydrolysis have detailed the stepwise mechanisms, often involving the formation of tetrahedral intermediates. researchgate.netresearchgate.netnih.gov For this compound, computational modeling could compare the acid- and base-catalyzed hydrolysis pathways, providing insights into which conditions would favor the cleavage of the ester bond to release 4-nitrobenzyl alcohol and malonic acid.

Molecular Dynamics Simulations to Understand Dynamic Behavior

While DFT calculations provide information on static molecular properties, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound in a solvent environment, typically water. MD simulations model the movement of atoms over time, providing insights into conformational flexibility, solvation, and intermolecular interactions.

For this molecule, an MD simulation would reveal how water molecules arrange around the polar nitro and carboxylic acid groups and the more hydrophobic benzyl ring. It could also provide information on the stability of different conformers in solution and the timescale of conformational changes. Such simulations have been used to study the behavior of nitroaromatic compounds in aqueous solutions, shedding light on their environmental fate and interactions in biological systems. rutgers.eduresearchgate.netacs.orgrutgers.edu

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues (if biological data becomes available)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. Should biological data for a series of analogues of this compound become available, QSAR models could be developed.

These models use molecular descriptors, which are numerical representations of chemical information, to predict the activity of new compounds. For nitroaromatic compounds, descriptors such as the energy of the LUMO, dipole moment, and various topological indices have been shown to correlate with their biological effects, including toxicity. researchgate.netnih.govnih.gov A QSAR study on analogues of this compound could guide the design of new molecules with desired biological properties, for example, as enzyme inhibitors or other therapeutic agents. The development of such models would depend on the availability of a dataset of structurally related compounds with measured biological activities.

Synthesis and Investigation of Derivatives and Analogues of 3 4 Nitrobenzyl Oxy 3 Oxopropanoic Acid

Structural Modifications of the Malonate Moiety

The malonic acid half-ester portion of the molecule, often referred to as a malonic acid half oxyester (MAHO), is a primary site for structural modification. nih.gov These modifications typically target the α-carbon (the carbon atom situated between the two carbonyl groups) or involve replacing the ester oxygen with other heteroatoms.

The introduction of substituents at the α-position of the malonate core is a common strategy to create derivatives with a quaternary carbon center. frontiersin.org The synthesis of these mono-substituted malonic acid half oxyesters (SMAHOs) can be achieved through several reliable methods. nih.govbeilstein-journals.org

One of the most straightforward approaches involves a two-step sequence: alkylation followed by saponification. nih.govbeilstein-journals.org This process begins with a commercially available dialkyl malonate, such as diethyl malonate. The α-carbon is deprotonated using a strong base like sodium hydride (NaH) to form a highly stabilized enolate. organicchemistrytutor.com This nucleophilic enolate is then treated with an alkyl halide (R-X) in an SN2 reaction to yield a mono-substituted malonate diester. organicchemistrytutor.comaskthenerd.com The final step is a selective partial hydrolysis (monosaponification) of one of the two ester groups, typically using potassium hydroxide (B78521) (KOH) in an alcohol/water mixture, to yield the desired α-substituted half-ester. nih.govbeilstein-journals.org This sequence allows for the introduction of a wide variety of alkyl groups. nih.gov

An alternative strategy involves the monoesterification of a pre-substituted malonic acid. nih.gov This route begins with the full saponification of a substituted malonate diester to produce a substituted malonic acid. beilstein-journals.org This diacid is then reacted with the desired alcohol, in this case, 4-nitrobenzyl alcohol, under controlled conditions to favor the formation of the mono-ester. beilstein-journals.org

The table below outlines potential α-substituents that can be introduced using the alkylation/saponification route, based on commonly used alkyl halides.

| Desired α-Substituent (R) | Required Alkyl Halide | Reference for Method |

|---|---|---|

| Methyl | Methyl iodide or Bromomethane | askthenerd.com |

| Ethyl | Ethyl iodide or Ethyl bromide | beilstein-journals.org |

| Propyl | 1-Bromopropane | beilstein-journals.org |

| Allyl | Allyl bromide | beilstein-journals.org |

| Benzyl (B1604629) | Benzyl bromide | askthenerd.com |

| 4-Nitrobenzyl | 4-Nitrobenzyl bromide | frontiersin.org |

Replacing the ester oxygen atom with sulfur yields a malonic acid half thioester (MAHT). These sulfur analogues are of significant interest as they exhibit different reactivity compared to their oxygen counterparts (MAHOs). nih.gov The synthesis of MAHTs can be achieved through efficient, often solvent-free, methods. nih.govuea.ac.uk

A general and effective route to MAHTs involves the reaction of a thiol with a malonyl mono-chloride precursor. uea.ac.uk To prepare the specific thioester analogue of 3-((4-nitrobenzyl)oxy)-3-oxopropanoic acid, one would utilize 4-nitrobenzyl thiol. The synthesis would involve reacting 4-nitrobenzyl thiol with malonyl mono-chloride, which can be readily prepared from malonic acid. This approach has proven successful for synthesizing various arylthiol-derived MAHTs, including those from electron-deficient substrates like 4-nitrothiophenol. uea.ac.uk

The reactivity difference between MAHTs and MAHOs is largely attributed to their distinct enolization chemistry. nih.gov Density functional theory (DFT) calculations have shown that an additional molecular orbital in MAHTs increases delocalization between the sulfur atom and the enol form. nih.gov This enhanced delocalization affects the stability and nucleophilicity of the enolate intermediate, making MAHTs valuable reagents in C-C bond-forming reactions such as enantioselective Michael additions and aldol (B89426) reactions. uea.ac.ukresearchgate.net Specifically, the greater nucleophilicity of the thiol group compared to a hydroxyl group can influence reaction yields and rates. uea.ac.uk

Modifications of the Nitrobenzyl Group

The 4-nitrobenzyl group serves as a versatile handle that can be replaced with other aromatic or aliphatic substituents, or its electronic properties can be tuned by altering the position of the nitro group.

Analogues of this compound with different ester groups can be prepared via the esterification of malonic acid. ppor.az This involves reacting malonic acid with a variety of alcohols in the presence of an acid catalyst. ppor.az To obtain the mono-ester (half-ester), the reaction conditions must be carefully controlled, often using a specific molar ratio of acid to alcohol (e.g., 1:3) and separating the desired mono-ester from the di-ester byproduct, typically via vacuum distillation or chromatography. ppor.az

This methodology allows for the synthesis of a library of malonic acid half-esters with diverse functional groups.

| Alcohol Precursor | Resulting Ester Group | Classification | Reference for Method |

|---|---|---|---|

| Benzyl alcohol | Benzyl | Aromatic | ppor.az |

| Butan-1-ol | n-Butyl | Aliphatic | ppor.az |

| Octan-1-ol | n-Octyl | Aliphatic | ppor.az |

| 4-Methylcyclohexanol | 4-Methylcyclohexyl | Cyclic | ppor.az |

| 2,2-Diphenylethanol | 2,2-Diphenylethyl | Aromatic/Aliphatic | frontiersin.org |

The electronic and steric properties of the benzyl ester can be modified by changing the position of the nitro substituent on the aromatic ring. The ortho- (2-nitro) and meta- (3-nitro) isomers of the parent compound can be synthesized using the same general esterification procedures described previously, but by substituting 4-nitrobenzyl alcohol with 2-nitrobenzyl alcohol or 3-nitrobenzyl alcohol, respectively.

The position of the nitro group can have a significant impact on the chemical reactivity of the benzyl group. For instance, kinetic studies on the solvolysis of nitrobenzyl bromides have shown that the ortho- and para-isomers can exhibit different reaction rates and may proceed through different mechanisms, with the ortho-nitro group sometimes acting as an intramolecular nucleophilic assistant. nih.gov Similarly, studies on nitrobenzyl carbamates have demonstrated that substituents at the 2- (ortho) and 3- (meta) positions influence the rates of fragmentation, which is attributed to the electronic effects of the substituent on the stability of intermediates. rsc.org These findings suggest that the ortho- and meta-isomers of 3-((nitrobenzyl)oxy)-3-oxopropanoic acid would not only be accessible synthetically but would also likely possess distinct chemical properties compared to the para-isomer.

Synthesis of Metal Complexes and Salts

The carboxylic acid functional group in this compound makes it an excellent ligand for forming salts and coordination complexes with various metals.

A well-documented example is the synthesis of Magnesium mono-p-nitrobenzyl malonate. nih.gov This salt plays a crucial role as an intermediate in the synthesis of carbapenem (B1253116) antibiotics. Its preparation involves a straightforward, aqueous-based method. First, p-nitrobenzyl alcohol and malonic acid are reacted to form the mono-p-nitrobenzyl malonate. The resulting half-ester is then reacted with a magnesium salt, such as magnesium chloride, in an aqueous solution. The final product is isolated through recrystallization, centrifugation, and drying, with reported yields exceeding 80%.

| Property | Data |

| Compound Name | Magnesium mono-p-nitrobenzyl malonate |

| Molecular Formula | C₂₀H₁₆MgN₂O₁₂ |

| IUPAC Name | magnesium;3-[(4-nitrophenyl)methoxy]-3-oxopropanoate |

| CAS Number | 83972-01-4 |

| Parent Compound | This compound |

While specific coordination complexes of this compound with transition metals are not extensively detailed in the surveyed literature, its structure is analogous to other carboxylate-containing ligands known to form stable metal complexes. The carboxylate group can act as a mono- or bidentate ligand, coordinating to metal ions to form a variety of complex structures. This suggests a high potential for this compound to form complexes with a range of metal ions, such as zinc, copper, nickel, and cobalt, similar to other propanoic acid derivatives used in coordination chemistry.

Isotopic Labeling for Mechanistic and Analytical Studies (e.g., Deuterated Analogues)

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms, trace metabolic pathways, and serve as internal standards in quantitative analytical studies. For a molecule such as this compound, the incorporation of stable isotopes like deuterium (B1214612) (²H or D) at specific positions can provide invaluable insights into its chemical and biological behavior. While specific studies on the isotopic labeling of this exact compound are not extensively documented in publicly available literature, the synthesis of its deuterated analogues can be proposed based on established chemical principles for labeling similar structural motifs.

The structure of this compound offers several key positions where deuterium labels could be strategically incorporated. These include the benzylic protons on the carbon adjacent to the nitro-substituted aromatic ring, the methylene (B1212753) protons of the malonic acid backbone, and the exchangeable acidic proton of the carboxylic acid group.

Potential Synthetic Strategies for Deuteration:

Benzylic Position Labeling: The protons on the benzylic carbon of the 4-nitrobenzyl group are rendered acidic due to the electron-withdrawing nature of the adjacent nitro group and the aromatic ring. Base-catalyzed hydrogen-deuterium exchange with a deuterium source like deuterium oxide (D₂O) is a plausible method for introducing deuterium at this position. nih.gov The reaction would typically involve treating the parent compound or a suitable precursor with a base in the presence of D₂O. For instance, 4-nitrobenzyl alcohol could be deuterated at the benzylic position before its esterification with malonic acid.

Malonic Acid Backbone Labeling: The methylene protons in the C2 position of the 3-oxopropanoic acid moiety are alpha to two carbonyl groups, making them acidic and susceptible to enolization. This allows for base-catalyzed exchange with a deuterium source. A common approach would be to synthesize the labeled malonic acid precursor first, such as malonic acid-d₄ (CD₂(CO₂D)₂), and then use it in the synthesis of the final compound. This ensures specific and high levels of deuterium incorporation at the desired location.

Carboxylic Acid Labeling: The acidic proton of the carboxylic acid functional group can be easily exchanged by dissolving the compound in a deuterated solvent such as methanol-d₄ (CD₃OD) or D₂O. This is a simple and effective method, although the label is readily exchangeable back to a proton in the presence of protic solvents.

Applications in Mechanistic and Analytical Studies:

The primary motivation for preparing deuterated analogues of this compound is to facilitate detailed scientific investigations.

Mechanistic Elucidation: In studies of reaction mechanisms, deuterium-labeled compounds are used to determine whether a particular C-H bond is broken in the rate-determining step of a reaction. This is known as the kinetic isotope effect (KIE). For example, if a reaction involving the benzylic protons is slower with the deuterated analogue compared to the non-labeled compound, it would suggest that the benzylic C-H bond is cleaved during the rate-limiting step.

Analytical Standards: Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (MS). Since the deuterated analogue is chemically identical to the unlabeled compound but has a different mass, it can be added to a sample in a known quantity. By comparing the MS signal of the analyte to that of the internal standard, precise quantification can be achieved, correcting for any sample loss during preparation or variations in instrument response.

The table below illustrates potential deuterated analogues of this compound and their primary research applications.

| Compound Name | Labeling Position | Potential Application |

| 3-((4-Nitrobenzyl-α,α-d₂)oxy)-3-oxopropanoic acid | Benzylic C-H positions | Investigating the kinetic isotope effect in reactions involving the cleavage of the benzylic C-H bond; serving as an internal standard for mass spectrometry-based quantification. |

| 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic-2,2-d₂ acid | Methylene C-H positions of the propanoic acid backbone | Elucidating reaction mechanisms where the enolization of the malonic ester moiety is a key step; use as an internal standard in analytical assays. |

| This compound-d₁ | Carboxylic acid O-H position | Studying proton transfer mechanisms in acid-base catalysis; limited use as an analytical standard due to the labile nature of the label. |

| 3-((4-Nitrobenzyl-α,α-d₂)oxy)-3-oxopropanoic-2,2-d₂ acid | Both benzylic and malonic methylene positions | Providing a higher mass shift for use as an internal standard in complex biological matrices to avoid potential mass spectral interferences; comprehensive mechanistic studies involving multiple reaction sites. |

Future Perspectives and Emerging Research Avenues for 3 4 Nitrobenzyl Oxy 3 Oxopropanoic Acid

Development of Highly Efficient and Green Synthetic Methodologies

Future research will likely focus on developing environmentally benign and efficient methods for the synthesis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid and its derivatives. Traditional synthetic routes for malonic acid monoesters often involve multi-step processes that may utilize hazardous reagents and solvents. mdpi.com A key future goal will be the adoption of green chemistry principles to streamline its production.

Potential green synthetic strategies could include:

Enzyme-catalyzed Synthesis: The use of enzymes, such as lipases, could offer a highly selective and environmentally friendly alternative to traditional chemical catalysts for the esterification of malonic acid with 4-nitrobenzyl alcohol. researchgate.net This approach would likely proceed under milder reaction conditions, reducing energy consumption and byproduct formation.

Solvent-free or Green Solvent Systems: Exploration of solventless reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis. researchgate.net

One-pot Syntheses: The development of one-pot procedures, where sequential reactions are carried out in a single reactor, would improve efficiency by minimizing purification steps and reducing waste. researchgate.net A potential one-pot synthesis could involve the direct reaction of a malonic acid equivalent with 4-nitrobenzyl alcohol under conditions that favor mono-esterification. mdpi.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enzyme-catalyzed Synthesis | High selectivity, mild conditions, reduced waste | Screening for optimal enzymes, reaction optimization |

| Green Solvent Systems | Reduced environmental impact, potential for catalyst recycling | Solvent selection, process optimization |

| One-pot Syntheses | Increased efficiency, reduced waste and energy consumption | Development of compatible reaction conditions and catalysts |

Exploration of Novel Catalytic Transformations Mediated by this compound

The structural features of this compound, namely the carboxylic acid and the nitrobenzyl group, suggest its potential as a mediator or precursor in various catalytic transformations. While direct catalytic applications have not been reported, future research could explore its utility in several areas.